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Compound of Interest

Compound Name: 1-Bromo-4-cyclohexylbenzene

Cat. No.: B1265788 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Bromo-4-
cyclohexylbenzene. The content is intended for researchers, scientists, and professionals in

drug development and other fields requiring detailed molecular characterization. This document

outlines predicted spectral data, details generalized experimental protocols for acquiring such

data, and provides a visual workflow for spectroscopic analysis.

Predicted Spectral Data
Due to the limited availability of experimentally-verified and published spectral assignments for

1-Bromo-4-cyclohexylbenzene, the following data tables are compiled based on established

principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.39 Doublet 2H Ar-H (ortho to Br)

~ 7.09 Doublet 2H Ar-H (ortho to Cy)

~ 2.47 Multiplet 1H Cyclohexyl-H (C1')

~ 1.85 Multiplet 4H Cyclohexyl-H (C2')

~ 1.40 Multiplet 6H
Cyclohexyl-H (C3',

C4')

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~ 147.5 Ar-C (C4)

~ 131.5 Ar-CH (C2, C6)

~ 128.8 Ar-CH (C3, C5)

~ 119.8 Ar-C (C1)

~ 44.0 Cyclohexyl-CH (C1')

~ 34.5 Cyclohexyl-CH₂ (C2', C6')

~ 26.8 Cyclohexyl-CH₂ (C3', C5')

~ 26.0 Cyclohexyl-CH₂ (C4')

Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3100 - 3000 Medium C-H Stretch Aromatic

2925 - 2850 Strong C-H Stretch Cyclohexyl (Aliphatic)

~ 1590 Medium C=C Stretch Aromatic Ring

~ 1485 Medium C=C Stretch Aromatic Ring

~ 1450 Medium CH₂ Scissoring Cyclohexyl

~ 1070 Strong C-Br Stretch Aryl Bromide

~ 820 Strong
C-H Out-of-Plane

Bending

1,4-Disubstituted

Benzene

Mass Spectrometry (MS) Data (Predicted)
The molecular weight of 1-Bromo-4-cyclohexylbenzene is 239.16 g/mol . Due to the

presence of bromine, the mass spectrum is expected to show a characteristic M/M+2 isotopic

pattern in an approximate 1:1 ratio for bromine-containing fragments.

m/z (mass/charge) Relative Intensity Assignment

238 / 240 High [M]⁺ Molecular Ion

157 High
[M - C₆H₁₁]⁺ (Loss of

cyclohexyl radical)

155 High
[M - Br]⁺ (Loss of bromine

radical)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific

parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 1-Bromo-4-cyclohexylbenzene in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00

ppm). Transfer the solution to a clean NMR tube.[1]

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire a ¹H NMR

spectrum, followed by a ¹³C NMR spectrum. Standard pulse programs are typically used. For

¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each

unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to

the internal standard. For ¹H NMR, the signals are integrated to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Bromo-4-cyclohexylbenzene is a liquid at room temperature, a

thin film can be prepared by placing a drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for an Attenuated Total

Reflectance (ATR) accessory, a small drop of the sample is placed directly onto the ATR

crystal.

Background Spectrum: A background spectrum of the empty instrument (or clean salt

plates/ATR crystal) is recorded. This is to be subtracted from the sample spectrum to remove

signals from atmospheric CO₂ and water vapor.

Sample Spectrum: The prepared sample is placed in the instrument's sample holder. The

infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are

averaged to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument's software to produce the final transmittance or absorbance

spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent,

such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common method for this type of molecule. In EI, high-energy electrons bombard the sample

molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the elucidation of a molecular structure

using the spectroscopic techniques described.
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A logical workflow for structure elucidation using spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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